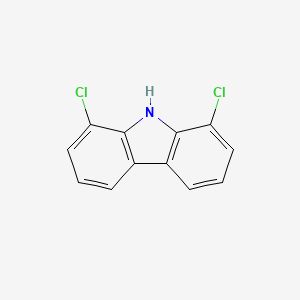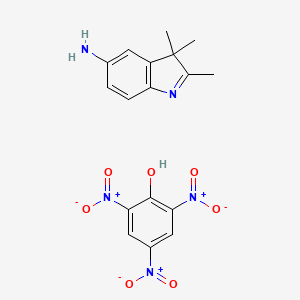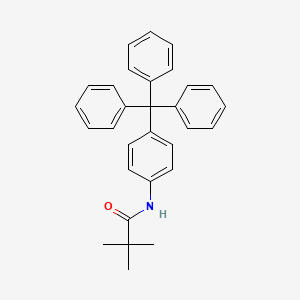![molecular formula C25H31ClN2O2 B5145785 N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)
N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly referred to as CBPP, and it has been found to have a range of interesting properties that make it useful in a variety of research applications.
作用機序
The exact mechanism of action of CBPP is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body that are involved in pain and inflammation. Specifically, CBPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
CBPP has been found to have a range of interesting biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators in the body, which can help to reduce pain and inflammation. Additionally, CBPP has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
CBPP has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, CBPP has been found to be relatively stable, which makes it useful for long-term experiments. However, one limitation of CBPP is that it can be difficult to work with, as it is highly reactive and can be toxic in high doses.
将来の方向性
There are several potential future directions for research on CBPP. One area of interest is the development of new CBPP derivatives that have improved properties, such as increased potency or reduced toxicity. Additionally, CBPP could be studied further to determine its potential applications in the treatment of other conditions, such as cancer or neurodegenerative diseases. Finally, CBPP could be studied further to determine its potential use as a tool for studying pain and inflammation in animal models.
合成法
The synthesis of CBPP is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzylamine with 4-phenylbutyric acid, which results in the formation of an amide intermediate. This intermediate is then reacted with piperidine to form the final product, CBPP.
科学的研究の応用
CBPP has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful in a variety of research applications. For example, CBPP has been found to have potent analgesic and anti-inflammatory properties, which make it useful in the study of pain and inflammation.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-23-10-4-9-22(18-23)19-27-24(29)13-12-21-14-16-28(17-15-21)25(30)11-5-8-20-6-2-1-3-7-20/h1-4,6-7,9-10,18,21H,5,8,11-17,19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPVRDDEFTVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)Cl)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)

![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)

![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)